5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
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Overview
Description
5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps. One common method includes the condensation of 2-chlorobenzaldehyde with 2-furylmethyl ketone to form the intermediate, which is then reacted with ethyl isothiocyanate and ammonium acetate under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **5-{(E)-1-[5-(2-BROMOPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
- **5-{(E)-1-[5-(2-METHOXYPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Uniqueness
The uniqueness of 5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-2-19-15(20)13(18-16(19)22)9-10-7-8-14(21-10)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,18,22)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAZMGRCHMWSJO-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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